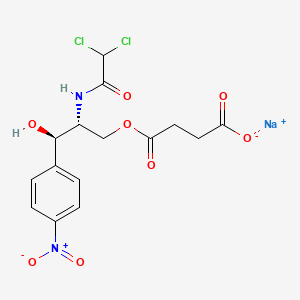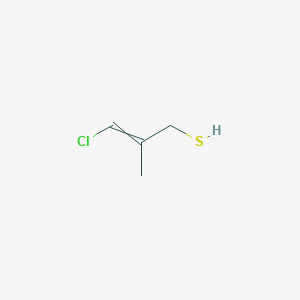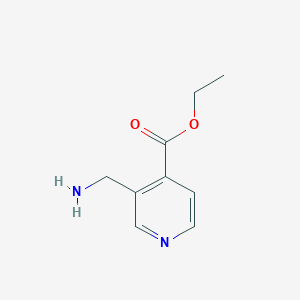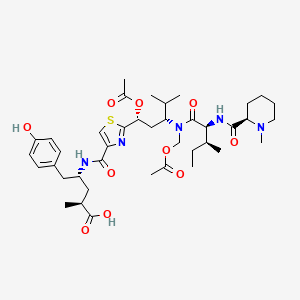
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide is an organic compound with the molecular formula C26H36N2O3 It is known for its unique structure, which includes a nitrophenyl group attached to a long-chain polyunsaturated fatty acid amide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with 4-nitroaniline. The process can be summarized as follows:
Arachidonic Acid Activation: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated arachidonic acid is then reacted with 4-nitroaniline under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted nitrophenyl groups.
科学研究应用
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving fatty acid amides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH).
Pathways: It may modulate signaling pathways related to inflammation and pain, potentially through the inhibition of FAAH and subsequent increase in endogenous fatty acid amides.
相似化合物的比较
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)icosa-5,8,11,14-tetraenamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-aminophenyl)icosa-5,8,11,14-tetraenamide: Contains an amino group instead of a nitro group.
N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide: Features a hydroxy group in place of the nitro group.
Uniqueness: The presence of the nitrophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
属性
CAS 编号 |
119520-58-0 |
|---|---|
分子式 |
C26H36N2O3 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29) |
InChI 键 |
PBMVYDNBOIVHBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
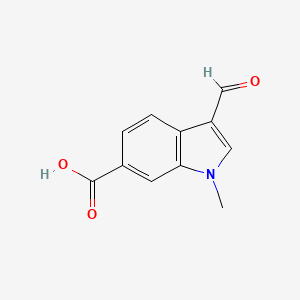

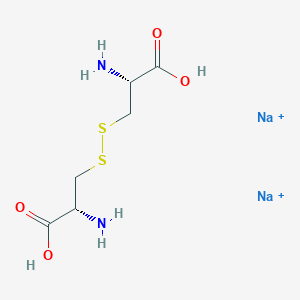
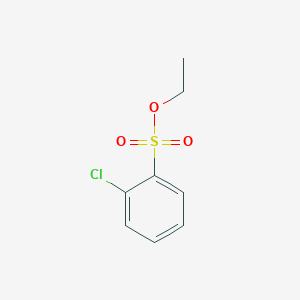
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
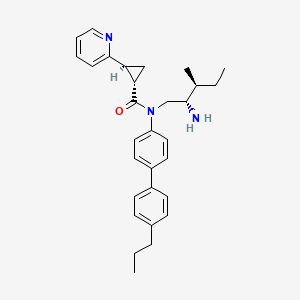
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
